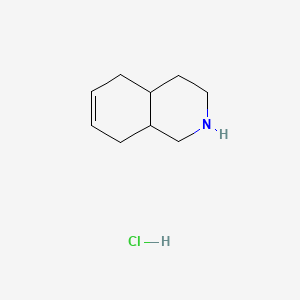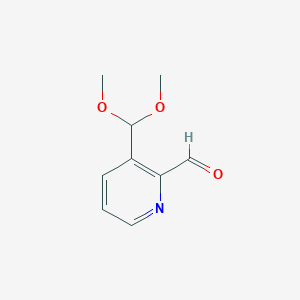
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce boranes.
Applications De Recherche Scientifique
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has several scientific research applications:
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in drug discovery and development.
Industry: It can be used in the production of advanced materials and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. This interaction can inhibit enzymes or alter the function of proteins, making boronic acids useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Naphthylboronic acid
- Benzylboronic acid
Comparison: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to the presence of the naphthalene ring system, which imparts distinct chemical properties compared to simpler boronic acids like phenylboronic acid. The naphthalene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C10H11BO3 |
|---|---|
Poids moléculaire |
190.01 g/mol |
Nom IUPAC |
(6-oxo-7,8-dihydro-5H-naphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5,13-14H,2,4,6H2 |
Clé InChI |
UHXRQQCFLDIAHJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CC(=O)CC2)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)


![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)



![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)

![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)

